2-(Cyclohexylamino)ethanethiol
Overview
Description
2-(Cyclohexylamino)ethanethiol is a small molecule with a thiol group. It has the molecular formula CHNS, an average mass of 159.292 Da, and a monoisotopic mass of 159.108170 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexylamino group attached to an ethanethiol group . The exact 3D structure is not provided in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that derivatives of this compound have been synthesized and characterized for various applications.Physical and Chemical Properties Analysis
This compound has a density of 0.96g/cm3, a boiling point of 236.2ºC at 760 mmHg, and a flash point of 96.6ºC . The melting point is not available in the resources .Scientific Research Applications
Immunoarray Preparation
2-(Biotinamido)ethanethiol, a derivative of 2-(Cyclohexylamino)ethanethiol, has been synthesized and characterized for its role in immunoarrays. This compound forms a monolayer on gold surfaces, effectively immobilizing antibodies via streptavidin and biotinylated protein G. This orientation of antibodies is crucial in maintaining their activity on solid surfaces, demonstrating the compound's utility in analyzing antibody-antigen interactions in immunoarrays with a spectral SPR biosensor (Jung et al., 2006).
Complexation with Transition Metal Ions
The compound 2-[1,4,7,10-tetraazacyclododecan-1-yl]-ethanethiol, another derivative, has been studied for its ability to complex with transition metal ions like Cu2+, Zn2+, and Cd2+. This research reveals the compound's potential in forming stable complexes with these metals, providing insights into its potential applications in fields like catalysis and environmental remediation (Lacerda et al., 2007).
DNA Synthesis and Cell Cycle Progression
2-[(Aminopropyl)amino]ethanethiol, a related compound, has been observed to modify topoisomerase IIα activity and affect cell cycle progression. This compound's interaction with DNA synthesis and cell cycle mechanisms suggests potential applications in areas like radioprotection and cancer therapy (Grdina et al., 1994).
Cytoprotective Applications
Amifostine, chemically known as ethanethiol, 2-[(3-aminopropyl)amino]dihydrogen phosphate, has been extensively studied as a cytoprotective agent. Its ability to scavenge free radicals and bind to reactive metabolites of cytotoxic drugs makes it a candidate for reducing chemotherapy and radiation toxicity (Santini & Giles, 1999).
Electrochemical Applications
The electrochemical behavior of ethanethiol solutions has been investigated, demonstrating its potential in environmental applications like odor pollution control and the removal of sulfur compounds from industrial effluents (Ma et al., 2013).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to wash with plenty of soap and water .
Properties
IUPAC Name |
2-(cyclohexylamino)ethanethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c10-7-6-9-8-4-2-1-3-5-8/h8-10H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMCMJWBJSSFFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293160 | |
Record name | 2-(cyclohexylamino)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5977-96-8 | |
Record name | NSC87564 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87564 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(cyclohexylamino)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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